Annuionone D
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
(E)-4-[(1R,4S,6S)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C13H20O3/c1-9(14)5-6-13-11(2,3)7-10(15)8-12(13,4)16-13/h5-6,10,15H,7-8H2,1-4H3/b6-5+/t10-,12-,13+/m0/s1 |
InChI Key |
VYKLRWGPNUVKNC-HNSJSBKASA-N |
Isomeric SMILES |
CC(=O)/C=C/[C@@]12[C@@](O1)(C[C@H](CC2(C)C)O)C |
Canonical SMILES |
CC(=O)C=CC12C(CC(CC1(O2)C)O)(C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Annuionone D
Botanical and Biological Sources
Annuionone D has been successfully isolated from several distinct botanical sources, highlighting its distribution across different plant families.
The sunflower, Helianthus annuus, is a well-documented source of this compound. nih.gov The compound is one of several bioactive allelochemicals found within this plant. researchgate.netresearchgate.net Research has shown that this compound can be isolated from the leaves of the sunflower plant. nih.govuca.esnih.gov For instance, studies have successfully obtained the compound from aqueous extracts of the leaves of Helianthus annuus L. cv. Suncross-42. researchgate.netnih.gov Other research efforts have utilized dichloromethane (B109758) (CH2Cl2) to extract bioactive terpenoids, including annuionones, from the dried leaves of the Peredovick cultivar. nih.gov These findings underscore the leaves as a primary location for this compound within the sunflower.
Tectona grandis, commonly known as teak, is another significant natural source of this compound. nih.govnih.gov The compound is listed among a wide array of phytochemicals, including terpenoids and apocarotenoids, that have been identified from this species. researchgate.netnu.ac.th Scientific investigations have led to the isolation of this compound from both the leaves and the fruit of Tectona grandis. researchgate.netnu.ac.th The process often involves the use of ethanolic extracts, which have been effective in yielding various bioactive compounds from the plant material. researchgate.netnu.ac.th
This compound has also been reported as a constituent of Nelumbo nucifera, the sacred lotus. nih.govresearchgate.net This aquatic perennial contains a rich diversity of bioactive compounds, including alkaloids, flavonoids, and terpenoids, distributed throughout its various parts such as the leaves, seeds, and rhizomes. nih.govkoreamed.orgsemanticscholar.org While this compound is identified as one of the megastigmanes present in the plant, detailed methodologies specifically targeting its isolation from Nelumbo nucifera are less commonly documented compared to other constituents like alkaloids and flavonoids. researchgate.netnih.gov
Beyond the aforementioned species, this compound has been identified in other plants. One notable example is Croton mauritianus. Bioassay-guided purification of an ethyl acetate (B1210297) (EtOAc) extract from the leaves of this plant led to the isolation of several ionone (B8125255) derivatives, including this compound. d-nb.info
Isolation from Nelumbo nucifera (Lotus)
Advanced Extraction and Separation Techniques Employed in Natural Product Isolation
The isolation of pure chemical compounds like this compound from complex plant matrices necessitates the use of sophisticated extraction and separation methodologies.
Solvent extraction is a fundamental and widely used technique for isolating natural products from botanical sources. organomation.comnewdirectionsaromatics.com This method operates on the principle of separating compounds based on their differential solubility in various solvents. organomation.com The choice of solvent is critical and depends on the polarity and chemical nature of the target compound. epa.gov
For the extraction of this compound and related apocarotenoids, a range of solvents has been employed, reflecting the compound's polarity. These include:
Aqueous Extraction: Used for isolating annuionones from sunflower leaves, indicating some degree of water solubility. researchgate.netnih.gov
Ethanol: An effective solvent for extracting this compound from the fruits of Tectona grandis and flavonoids from Nelumbo nucifera stamens. researchgate.netnih.gov Ethanol is a polar solvent commonly used for obtaining crude extracts. encyclopedia.pub
Ethyl Acetate: This medium-polarity solvent was used to isolate this compound from the leaves of Croton mauritianus and in the sample preparation of Tectona grandis leaves for analysis. d-nb.infoshimadzu.com
Dichloromethane (CH2Cl2): A nonpolar solvent utilized for extracting terpenoids, including annuionones, from sunflower leaves. nih.gov
Chromatographic Separation Methodologies
The purification of this compound from crude biological extracts is a meticulous process that employs various chromatographic techniques to separate it from other metabolites. The choice of methods depends on the chemical properties of the compound and the composition of the extract. Typically, a combination of column chromatography techniques is used, exploiting differences in polarity and size among the molecules in the mixture. nih.govjournalagent.com
A detailed example of its isolation is provided by the study of Syzygium corticosum. nih.gov The initial methanol (B129727) (MeOH) extract from the leaves and twigs was first partitioned using solvents of increasing polarity, namely n-hexane and chloroform (B151607) (CHCl3), to achieve a preliminary separation of compounds based on their solubility.
The subsequent purification of fractions containing this compound involved sequential chromatographic steps. A key step was the use of silica (B1680970) gel column chromatography, a form of adsorption chromatography where compounds are separated based on their differential affinity for the solid stationary phase (silica gel) and the liquid mobile phase. nih.govcreative-proteomics.com In this case, a gradient of n-hexane-acetone was used as the mobile phase; by gradually increasing the polarity of the solvent mixture, compounds are eluted in order of increasing polarity.
Following the initial column chromatography, further purification was achieved using size-exclusion chromatography with a Sephadex LH-20 column. nih.gov This method separates molecules based on their size. The stationary phase consists of a porous gel, and smaller molecules (like this compound) can enter the pores, causing them to travel a longer path and elute later than larger molecules that are excluded from the pores. A mobile phase of dichloromethane-methanol (CH2Cl2-MeOH) was used in this final step to yield pure this compound. nih.gov
The table below summarizes the chromatographic steps used in the isolation of this compound from a fraction of Syzygium corticosum extract. nih.gov
| Step | Chromatographic Method | Stationary Phase | Mobile Phase | Purpose |
| 1 | Column Chromatography | Silica Gel | n-hexane-acetone (gradient) | To separate compounds based on polarity from a complex fraction. |
| 2 | Size-Exclusion Chromatography | Sephadex LH-20 | Dichloromethane-Methanol (CH2Cl2-MeOH, 1:1) | To provide final purification based on molecular size, yielding pure this compound. |
Biosynthetic Pathways and Precursor Studies
Proposed Biosynthetic Origins of Annuionone D
The precise biosynthetic origins of this compound are not explicitly detailed in the search results. However, studies on related annuionones, such as annuionone A and B, suggest they are ionone-type norsesquiterpenoids bearing a 6-oxabicyclo[3.2.1]octane framework nih.govacs.org. The synthesis of these related compounds has involved Diels-Alder reactions and transformations of cyclohexene (B86901) systems to the 6-oxabicyclo[3.2.1]octane skeleton nih.govacs.orgacs.orgnih.gov. Natural Diels-Alder reactions involving ortho-quinols are believed to be spontaneous rather than enzyme-catalyzed in some cases researchgate.net. This suggests that a similar bicyclic core structure in this compound might arise through analogous cyclization reactions.
General principles of natural product biosynthesis often involve the modification of common metabolic precursors. For instance, sesquiterpenes are typically synthesized via the mevalonate (B85504) (MVA) pathway, where isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) combine to form farnesyl diphosphate (FPP) researchgate.net. While this compound is described as a norsesquiterpenoid (meaning it has fewer than the usual 15 carbons of a sesquiterpene), it is plausible that it originates from a sesquiterpene precursor that undergoes subsequent modifications, such as oxidative cleavage or rearrangement.
Enzymatic Transformations in Annuionone Biosynthesis
Enzymatic transformations are crucial for converting precursor molecules into complex natural products. Although specific enzymes for this compound biosynthesis are not identified in the search results, the biosynthesis of other natural products provides examples of relevant enzymatic activities. For instance, the biosynthesis of other cyclic or oxygenated natural products often involves oxidoreductases, cyclases, and transferases unipd.itbiorxiv.orgbiorxiv.orgd-nb.infovapourtec.com.
In the context of related annuionones and compounds with similar structural features, enzymes that catalyze hydroxylation, oxidation, reduction, and cyclization reactions would likely be involved. For example, the biosynthesis of other complex plant triterpenes involves numerous enzymatic transformations, including scaffold modifications and side-chain tailoring steps catalyzed by enzymes like cytochrome P450s and acyltransferases biorxiv.org. Similarly, the biosynthesis of other natural products involves enzymes like terpene synthases and oxidases researchgate.netd-nb.info.
While the search results mention enzymatic reactions in general unipd.itvapourtec.com, and specific enzymes in other biosynthetic pathways like those for reserpine (B192253) biorxiv.org or arsinothricin nih.gov, direct information on enzymes specific to this compound biosynthesis is not available.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. creative-biostructure.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete and confident structural characterization of complex molecules like Annuionone D. emerypharma.com
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy offers initial yet crucial insights into the structure of a molecule by analyzing the chemical shifts, multiplicities, coupling constants, and integrations of proton signals. emerypharma.com While specific ¹H NMR data for this compound is not detailed in the provided search results, a general approach involves identifying the number of distinct proton environments, their neighboring protons through splitting patterns, and the number of protons in each environment via integration. For complex molecules, one-dimensional spectra can have overlapping signals, making definitive assignments challenging without further experiments. wikipedia.org
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal, revealing the total number of carbon atoms. libretexts.org The chemical shifts in a ¹³C NMR spectrum indicate the type of carbon atom (e.g., carbonyl, olefinic, aliphatic). While a complete, assigned ¹³C NMR data table for this compound is not available in the search results, the PubChem entry for this compound does indicate the availability of ¹³C NMR spectra. nih.gov The analysis of such a spectrum would be a critical step in confirming the carbon skeleton of the molecule.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR spectroscopy is a powerful set of techniques that resolves the ambiguities often present in 1D spectra by spreading the signals across two frequency dimensions. creative-biostructure.comwikipedia.org This allows for the visualization of correlations between different nuclei, which is instrumental in piecing together the molecular structure. wikipedia.org
Key 2D NMR experiments used in the structural elucidation of compounds like this compound include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum reveal these scalar (J-coupled) interactions, helping to establish connectivity between adjacent protons and map out spin systems within the molecule. emerypharma.comwikipedia.org
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly to the carbons to which they are attached. This is a vital tool for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. wikipedia.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to four bonds). This information is crucial for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms within the molecular framework.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This provides through-space correlations and is essential for determining the stereochemistry and three-dimensional conformation of the molecule. wikipedia.org
Through the combined interpretation of these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved, leading to its definitive structural elucidation. tdl.org
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. bioanalysis-zone.com
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which measures nominal masses, HRMS can measure the m/z ratio to several decimal places. bioanalysis-zone.com This high mass accuracy enables the calculation of the elemental composition of the molecular ion, as each unique formula has a distinct exact mass due to the mass defect of the individual isotopes. uni-rostock.de For this compound (C₁₃H₂₀O₃), HRMS would be used to experimentally confirm its molecular formula by matching the measured exact mass to the calculated theoretical mass (224.141245 Da). nih.gov
LC-MS/MS in Annuionone Research
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. wikipedia.org In the context of this compound research, LC-MS/MS serves as a cornerstone for both identification and quantification in complex biological and environmental samples. wikipedia.orgnu.ac.th
The process begins with the sample extract being injected into a high-performance liquid chromatography (HPLC) system. nih.gov The HPLC column separates this compound from other components in the mixture based on its physicochemical properties. wikipedia.org Following chromatographic separation, the analyte is introduced into the mass spectrometer. nih.gov
The mass spectrometer typically employs an electrospray ionization (ESI) source, which ionizes the this compound molecules, usually by protonation to form [M+H]⁺ ions in the positive ion mode. nih.gov The first stage of mass analysis (MS1) isolates this specific parent ion. This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). This process of selecting a precursor ion and analyzing its fragments is known as multiple reaction monitoring (MRM) and provides a high degree of selectivity and sensitivity. nih.gov The specific transitions from the precursor ion to the product ions act as a unique fingerprint for this compound, allowing for its confident identification and quantification even at low concentrations. nih.govunc.edu
For robust quantitative assays, a stable, isotopically-labeled internal standard structurally identical to this compound would ideally be used to correct for any loss during sample preparation and analysis. nih.govunc.edu
Table 1: Typical Parameters for LC-MS/MS Analysis of this compound
| Parameter | Typical Setting/Value | Purpose |
| Chromatography | Reverse-Phase HPLC (e.g., C18 column) | Separates this compound from matrix components. |
| Mobile Phase | Gradient of water and organic solvent (e.g., Acetonitrile) | Elutes the analyte from the HPLC column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates charged molecular ions for MS detection. nih.gov |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |
| Precursor Ion (Q1) | m/z corresponding to [this compound+H]⁺ | Selects the ion of the target compound. |
| Product Ion(s) (Q3) | Specific m/z values from fragmentation | Confirms the identity of the precursor ion. |
| Internal Standard | Stable isotope-labeled this compound | Ensures accuracy and precision in quantification. nih.govunc.edu |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. mrclab.com Each type of bond (e.g., C=O, O-H) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups. The presence of a hydroxyl group (-OH) and a ketone group (C=O) are particularly notable. sci-hub.ru In analyses of similar complex molecules, hydroxyl group stretches are observed in the region of 3300-3500 cm⁻¹ and ketone carbonyl stretches appear around 1650-1720 cm⁻¹. sci-hub.runih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. msu.edu It is particularly useful for identifying chromophores, which are parts of a molecule that absorb light in the UV or visible regions. msu.edu The conjugated system in this compound, specifically the α,β-unsaturated ketone moiety, is a strong chromophore. This system involves π-electrons that can be excited to higher energy orbitals (π→π* transitions) by absorbing UV radiation. researchgate.net The wavelength of maximum absorbance (λmax) provides evidence for the presence and extent of the conjugated system. msu.edu For related compounds, UV absorption maxima have been reported around 201 nm. nih.gov
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Functional Group / System | Characteristic Absorption |
| Infrared (IR) | Hydroxyl (-OH) | ~3300-3500 cm⁻¹ (broad) |
| Ketone (C=O) | ~1650-1720 cm⁻¹ (strong) | |
| C-O (Ether/Epoxide) | ~1050-1250 cm⁻¹ | |
| UV-Visible | α,β-Unsaturated Ketone | ~200-250 nm (π→π* transition) |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides precise information about bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. anton-paar.comazolifesciences.com
The method requires a high-quality single crystal of the compound. anton-paar.com When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern of spots called reflections. wikipedia.orgazolifesciences.com By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org This map is then interpreted to determine the exact position of each atom in the molecule, thereby revealing its complete structure. anton-paar.com
In the study of complex natural products like the annuionones, X-ray crystallography has been used to unambiguously confirm structures elucidated by other spectroscopic means (e.g., NMR). researchgate.nettdl.org For this compound, with its multiple chiral centers, obtaining an X-ray crystal structure would provide unequivocal proof of its relative and absolute configuration, solidifying the structural assignments made by other analytical methods.
Chromatographic Techniques for Purity and Identity Confirmation
Chromatography encompasses a range of techniques used to separate, identify, and purify the components of a mixture. wikipedia.org For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable for confirming its identity and assessing its purity.
HPLC is a primary technique for the analysis and purification of non-volatile or thermally unstable compounds like this compound. deswater.comresearchgate.net It is widely used to assess the purity of a sample and to quantify the amount of the compound present. researchgate.net
In a typical HPLC analysis of this compound, the sample is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column (commonly a C18 reverse-phase column) under high pressure using a liquid mobile phase. deswater.com Separation is achieved based on the differential partitioning of the sample components between the mobile phase and the stationary phase packed inside the column. The time it takes for a compound to pass through the column, known as the retention time, is a characteristic feature used for its identification under specific analytical conditions. nih.gov A UV detector is often used, set to a wavelength where this compound absorbs strongly, to monitor the column effluent. deswater.com The purity of an this compound sample is determined by the presence of a single, sharp peak in the resulting chromatogram, with the absence of other peaks indicating the absence of impurities. acs.org
Table 3: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Typical Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Reverse-Phase C18, e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and Water, gradient elution |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | λmax of this compound (e.g., ~220 nm) |
| Column Temperature | 40 °C researchgate.net |
Gas Chromatography is a powerful separation technique suited for volatile and thermally stable compounds. libretexts.org Organic molecules with lower molecular weights, like this compound, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). researchgate.netoxfordindices.com
For GC analysis, the sample is injected into a heated port where it is rapidly vaporized. libretexts.org A chemically inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. libretexts.org The column's inner surface is coated with a stationary phase. Separation occurs as different compounds interact with the stationary phase to varying degrees; compounds with weaker interactions travel through the column faster. libretexts.org
Due to the presence of a polar hydroxyl group, this compound may require a derivatization step (e.g., silylation) to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance. When coupled to a mass spectrometer, GC-MS not only separates the components but also provides mass spectra for each, allowing for highly confident identification by comparing the data to spectral libraries. chromatographyonline.com
Table 4: Representative GC/MS Method Parameters for this compound Analysis
| Parameter | Typical Condition |
| Instrument | Gas Chromatograph with Mass Spectrometer (MS) |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |
| Detector | Mass Spectrometer (Electron Ionization mode) |
| Derivatization | May be required (e.g., silylation) |
Investigation of Biological Activities and Molecular Mechanisms
Anti-Obesity Research in Preclinical Models
Preclinical research models, primarily utilizing laboratory mouse and rat strains, are crucial for understanding the mechanisms underlying obesity and for testing potential anti-obesity agents. These models often mimic aspects of human obesity, particularly those induced by high-calorie and unbalanced diets. gubra.dknih.gov Annuionone D has been investigated for its potential anti-obesity effects in such preclinical contexts, with studies focusing on its impact on key metabolic processes like enzyme inhibition and adipocyte differentiation. nih.gov
Lipase (B570770) Inhibition Activity
Inhibition of pancreatic lipase is a targeted strategy for anti-obesity agents, as this enzyme is crucial for the digestion and absorption of dietary fats. By blocking lipase activity, the hydrolysis of triglycerides into absorbable free fatty acids is reduced, leading to decreased caloric intake from fats. wikipedia.orgmims.comnih.gov this compound has demonstrated the ability to inhibit lipase activity. nih.gov This inhibitory effect contributes to its potential as an anti-obesity compound by limiting dietary fat absorption. nih.gov
Table 1: Lipase Inhibition Activity
| Compound | Activity | IC₅₀ Value (if available) | Reference |
| This compound | Inhibits lipase | -0.46 mg/mL | nih.gov |
| Orlistat | Inhibits lipase | - | wikipedia.orgmims.comnih.gov |
| Caffeine | Inhibits lipase | Varies by substrate | nih.gov |
| Theophylline | Inhibits lipase | Varies by substrate | nih.gov |
| Theobromine | Inhibits lipase | Varies by substrate | nih.gov |
Alpha-Amylase Inhibition Activity
Alpha-amylase is an enzyme involved in the breakdown of complex carbohydrates into simpler sugars that can be absorbed by the body. Inhibiting alpha-amylase can reduce the absorption of carbohydrates, thus contributing to weight management and blood glucose control. this compound has also shown inhibitory activity against alpha-amylase. nih.gov
Table 2: Alpha-Amylase Inhibition Activity
| Compound | Activity | IC₅₀ Value (if available) | Reference |
| This compound | Inhibits α-amylase | -0.82 mg/mL | nih.gov |
| Acarbose | Inhibits α-glucosidase and pancreatic amylase | Varies | guidetopharmacology.orgfishersci.caflybase.org |
Note: Acarbose is included for comparative context as a known alpha-glucosidase and pancreatic amylase inhibitor.
Suppression of Adipocyte Differentiation
Adipocyte differentiation, also known as adipogenesis, is the process by which preadipocytes mature into lipid-storing adipocytes. oulu.fijapsonline.com The excessive accumulation of fat mass in obesity is linked to increased adipocyte differentiation and lipid accumulation. frontiersin.orgnih.gov Research indicates that this compound strongly suppresses adipocyte differentiation. nih.govresearchgate.net This suggests a mechanism by which this compound may exert anti-obesity effects by limiting the formation of new fat cells. nih.govresearchgate.net
Role of Epoxy Moiety in Anti-adipogenic Activity
The chemical structure of this compound includes an epoxy moiety. nih.govresearchgate.net Studies comparing this compound with other compounds, such as 5,6-epoxy-3-hydroxy-7-megastigmen-9-one, have highlighted the significance of this epoxy group. nih.govresearchgate.net The presence of the epoxy moiety in their structures is strongly associated with the potent suppression of adipocyte differentiation observed for these megastigmanes. nih.govresearchgate.net This indicates that the epoxy functionality plays a crucial role in the anti-adipogenic activity of this compound. nih.govresearchgate.net
Modulation of Metabolic Pathways in White Adipose Tissue (WAT)
White adipose tissue (WAT) is the primary site for energy storage in the form of lipids and plays a significant role in regulating systemic metabolism. nih.govfrontiersin.orge-dmj.org In obesity, WAT undergoes metabolic remodeling, affecting glucose and lipid pathways that favor fat storage. nih.gov Modulating metabolic pathways in WAT is a potential strategy for combating obesity and related metabolic disorders. nih.govmdpi.commdpi.com While direct detailed mechanisms of this compound's modulation of specific metabolic pathways in WAT are not extensively detailed in the provided context, its effects on lipase activity and adipocyte differentiation suggest an influence on lipid metabolism within adipose tissue. nih.gov The suppression of adipocyte differentiation would inherently impact the metabolic landscape of WAT by limiting the number of mature, lipid-storing cells. nih.govresearchgate.net
Allelopathic and Phytotoxic Properties
This compound has been identified as an allelochemical. carotenoiddb.jp Allelochemicals are compounds produced by plants that can influence the growth and development of other plants, either positively or negatively. academicjournals.orgarccjournals.comdal.ca this compound has been reported to stimulate the root elongation of onion (Allium cepa) and barley (Hordeum vulgare). carotenoiddb.jp This allelopathic property suggests a potential role for this compound or its derivatives as natural herbicide templates, offering an environmentally friendly approach to weed management. carotenoiddb.jpresearchgate.netscielo.br Studies on the allelopathic effects of sunflower extracts, which contain annuionones, have shown inhibitory effects on the germination and growth of certain weeds. academicjournals.orgresearchgate.netscielo.br
Plant Growth Inhibition
This compound has been identified as an allelochemical, a substance produced by plants that can influence the growth and development of other plants. carotenoiddb.jp Research indicates that this compound can stimulate the root elongation of certain plants, such as onion (Allium cepa) and barley (Hordeum vulgare). carotenoiddb.jp This suggests a complex role in plant interactions, potentially acting as a growth stimulant in some species while inhibiting growth in others, a characteristic often seen in allelopathic compounds. carotenoiddb.jp
Potential as a Natural Herbicide Template
The allelopathic properties of this compound, including its ability to influence plant growth, have led to its consideration as a potential template for the development of natural herbicides. carotenoiddb.jp Natural products with phytotoxic properties are being explored as environmentally friendly alternatives or complements to synthetic herbicides, especially given the increasing issue of herbicide resistance in weeds. researchgate.netnih.gov The structural characteristics and biological activity of compounds like this compound offer a basis for designing new crop protection agents. carotenoiddb.jpresearchgate.net
Enzyme Inhibition Studies
Enzyme inhibition studies have been conducted to understand the molecular targets of this compound.
Aldose Reductase Inhibition In Vitro
This compound has shown inhibitory activity against aldose reductase (AR) in in vitro studies. researchgate.net Aldose reductase is an enzyme in the polyol pathway that has been implicated in the development of secondary complications associated with diabetes, such as diabetic cataract, neuropathy, and retinopathy. mdpi.complos.orgnih.gov Inhibitors of aldose reductase are being investigated for their therapeutic potential in managing these complications. mdpi.comnih.gov
One study evaluated the human recombinant aldose reductase inhibitory activity of this compound. researchgate.net While the specific IC50 value for this compound was not explicitly detailed in the provided snippets, related compounds and other natural products have shown varying degrees of AR inhibition in in vitro assays. For context, other natural compounds have demonstrated AR inhibitory activity with IC50 values ranging from low micromolar to higher concentrations depending on the compound and the experimental setup. nih.govnih.gov The observation that this compound possesses this inhibitory activity highlights its potential relevance in the context of polyol pathway-related conditions. researchgate.net
In Silico Mechanistic Investigations
Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools for investigating the potential mechanisms of action of compounds at a molecular level. anu.edu.aunih.gov These techniques can provide insights into how a molecule might interact with a target protein, predicting binding modes and affinities. anu.edu.auigem.wikinih.gov
Molecular Docking Simulations
Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a receptor protein (such as aldose reductase). anu.edu.auigem.wikinih.gov This computational technique explores various possible binding poses of the ligand within the protein's active site or binding pocket and scores them based on their predicted binding energy. anu.edu.auigem.wiki
While specific molecular docking studies detailing the interaction of this compound with aldose reductase were not fully available in the provided snippets, molecular docking in general has been widely applied to study the interactions of potential inhibitors with aldose reductase. mdpi.comresearchgate.netscholarsresearchlibrary.com These studies typically involve preparing the protein structure, preparing the ligand structure, running the docking algorithm, and analyzing the resulting poses and interaction patterns, including hydrogen bonds and hydrophobic interactions. igem.wikiresearchgate.netscholarsresearchlibrary.com Such simulations can help to understand the key amino acid residues involved in binding and provide a theoretical basis for the observed inhibitory activity. researchgate.netmdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations extend molecular docking by providing a dynamic view of the protein-ligand complex over time. anu.edu.aunih.govwikipedia.org Unlike the static nature of docking, MD simulations simulate the physical movements of atoms and molecules, allowing researchers to observe the stability of the complex, conformational changes in the protein and ligand, and the influence of the surrounding environment (e.g., solvent). anu.edu.auwikipedia.orgnih.gov
MD simulations can refine the results of docking studies, provide more accurate estimates of binding free energies, and offer insights into the dynamic nature of the interaction. anu.edu.aunih.gov Although specific MD simulation studies focused solely on this compound and its interaction with aldose reductase were not detailed in the provided information, MD simulations are a standard approach in drug discovery and mechanistic studies to complement docking results and gain a deeper understanding of molecular interactions. anu.edu.aunih.govmdpi.com These simulations can involve setting up the system with the protein-ligand complex in a simulated environment, minimizing energy, and running the simulation for a specific duration to observe the system's dynamic evolution. wikipedia.orgmdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 14605579 |
| Aldose Reductase | - |
Note: PubChem primarily assigns CIDs to chemical compounds. While Aldose Reductase is a protein, specific inhibitors or related chemical entities might have CIDs. The enzyme itself is typically identified by protein databases and EC numbers.
Interactive Data Tables
Based on the provided text, specific quantitative data points suitable for interactive data tables are limited. However, the text mentions the IC50 concept in the context of aldose reductase inhibition. If specific IC50 values for this compound were available, they would be presented in a table format.
For illustrative purposes, here is a conceptual table structure for presenting enzyme inhibition data, assuming specific data points were available:
| Compound | Enzyme | IC50 (µM) | Assay Type |
| This compound | Aldose Reductase | [Data] | In Vitro |
| [Reference Inhibitor] | Aldose Reductase | [Data] | In Vitro |
Since detailed quantitative data for this compound's specific IC50 was not found in the provided snippets, a populated interactive table cannot be generated at this time based solely on the search results. The text indicates that this compound exhibits aldose reductase inhibitory activity in vitro. researchgate.net
Similarly, for plant growth inhibition, the text mentions stimulation of root elongation in onion and barley. carotenoiddb.jp If quantitative data on the extent of stimulation or inhibition at different concentrations were available, it could be presented in a table.
Structure Activity Relationship Sar Studies of Annuionone D and Its Analogues
Identification of Key Pharmacophores and Structural Motifs
No dedicated studies were found that identify the specific pharmacophoric features or essential structural motifs of Annuionone D responsible for its observed biological activities. While its structure contains key functional groups such as a ketone, a hydroxyl group, and an epoxide, research has not yet elucidated which of these, and in what spatial arrangement, constitute the key pharmacophore for interaction with biological targets.
Computational Approaches to SAR Elucidation (e.g., 3D-QSAR, CoMFA, CoMSIA)
There is no evidence of computational studies, including three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), having been performed on this compound. These computational methods are used to correlate the 3D properties of a molecule with its biological activity, but they have not been applied to this specific compound according to available data.
Design and Synthesis of Analogues for SAR Exploration
While the synthesis of other related natural products, such as Annuionone A and B, has been reported, there are no published studies detailing the rational design and synthesis of a series of this compound analogues for the express purpose of exploring its structure-activity relationships. researcher.life Such work is crucial for understanding how structural modifications can enhance or diminish the compound's activity.
Future Research Directions and Emerging Paradigms for Annuionone D
Chemoenzymatic Synthesis and Biocatalysis for Annuionone Derivatives
Traditional chemical synthesis of complex natural products can be lengthy and inefficient. Chemoenzymatic synthesis, which integrates the versatility of organic chemistry with the high selectivity of biological catalysts, presents a powerful alternative. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages, including high chemo-, regio-, and enantioselectivity under mild reaction conditions, aligning with the principles of green chemistry. uca.frmt.com
Future efforts should focus on designing a chemoenzymatic pathway to Annuionone D and its derivatives. Given the structure of this compound, which contains key functional groups like a ketone and an epoxide, specific enzymes could be employed for crucial stereoselective steps. For instance, a panel of ketoreductases (KREDs) could be screened for the stereospecific reduction of a ketone precursor, while Baeyer-Villiger monooxygenases (BVMOs) could be used to install the epoxy moiety with high selectivity. nih.gov This approach not only streamlines the synthesis but also facilitates the creation of a library of novel this compound derivatives. By employing different enzymes or engineered variants, researchers can generate analogues with modified functional groups, potentially leading to enhanced biological activity or novel therapeutic properties. frontiersin.org The development of such enzymatic tools, whether through discovery or protein engineering, is a critical step toward realizing the synthetic potential of biocatalysis for this class of compounds. uca.fr
Advanced Omics-Based Approaches for Mechanistic Insights (e.g., Metabolomics, Proteomics)
Understanding the precise molecular mechanism of a bioactive compound is crucial for its development as a therapeutic agent. Advanced omics technologies, such as proteomics and metabolomics, provide a holistic view of cellular responses to a compound, allowing for unbiased, discovery-driven research without a priori assumptions. researchgate.netrevespcardiol.org These platforms can identify molecular targets and map the pathways perturbed by this compound, offering a deeper understanding of its bioactivity. mdc-berlin.denih.gov
Given that this compound inhibits adipocyte differentiation, a key future study would involve treating pre-adipocyte cell lines with the compound and applying a multi-omics approach. researchgate.net
Proteomics would enable the large-scale study of proteins, identifying which are up- or down-regulated upon treatment. mdc-berlin.de This could reveal direct protein targets of this compound or downstream effectors in pathways controlling adipogenesis.
Metabolomics , the study of small-molecule metabolites, would provide a snapshot of the metabolic state of the cells. mdpi.com This could clarify how this compound alters lipid metabolism, amino acid profiles, or central carbon metabolism, providing functional context to the proteomic data. researchgate.netnih.gov
The integration of these datasets can provide robust mechanistic insights and help identify novel biomarkers to track the compound's effects. researchgate.net
| Omics Technology | Description | Potential Application for this compound Research |
| Proteomics | The large-scale study of the proteome (the entire set of proteins expressed by an organism or cell). | To identify protein expression changes in adipocytes treated with this compound, revealing direct targets and downstream signaling pathways related to its anti-adipogenic effects. mdc-berlin.denih.gov |
| Metabolomics | The systematic identification and quantification of the metabolome (the complete set of small-molecule metabolites). mdpi.com | To profile changes in lipids, amino acids, and other key metabolites in response to this compound, elucidating its impact on cellular metabolism. frontiersin.org |
| Transcriptomics | The study of the transcriptome (the complete set of RNA transcripts). | To analyze gene expression changes that precede proteomic shifts, providing insight into the regulatory networks affected by this compound. |
| Integrative Omics | The combined analysis of data from multiple omics platforms. | To build comprehensive models of this compound's mechanism of action by linking changes in gene expression, protein levels, and metabolic activity. researchgate.net |
Green Chemistry Principles in Annuionone Research
The chemical industry is undergoing a paradigm shift towards sustainability, guided by the principles of green chemistry. hilarispublisher.commdpi.com These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.comgoogle.com Applying these principles to this compound research is essential for minimizing its environmental footprint from discovery to potential production.
A key area for improvement is the extraction of this compound from its natural sources, such as Nelumbo nucifera leaves. Future research should explore green extraction techniques that replace conventional, often toxic, organic solvents. mdpi.com Promising alternatives include supercritical fluid extraction (using CO₂), microwave-assisted extraction, and the use of safer, bio-based solvents. hilarispublisher.comnih.gov These methods not only reduce environmental harm but can also improve extraction efficiency and yield a cleaner extract. wiley-vch.de For any synthetic efforts, green chemistry principles like maximizing atom economy, using renewable starting materials, and employing catalytic methods (such as biocatalysis) are paramount to developing sustainable synthetic routes. hilarispublisher.comrsc.org
Development of Novel Analytical Methods for Trace Analysis and Metabolite Profiling
To fully understand the preclinical potential of this compound, robust and highly sensitive analytical methods are required. These methods are critical for pharmacokinetic studies, which track the compound's absorption, distribution, metabolism, and excretion, as well as for identifying and quantifying its metabolites in complex biological samples like plasma or tissue. univie.ac.atintertek.com The ability to measure trace or ultra-trace levels (parts-per-billion or parts-per-trillion) is often necessary. intertek.com
Future work should focus on developing and validating a dedicated analytical method using ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). nih.gov This platform offers superior separation efficiency, sensitivity, and selectivity. frontiersin.orgnih.gov A targeted UHPLC-MS/MS method in Multiple Reaction Monitoring (MRM) mode can achieve precise quantification of this compound. nih.gov Furthermore, high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap systems, can be employed for untargeted metabolite profiling to discover and identify previously unknown metabolites of this compound formed in vitro or in vivo. illinois.edufrontiersin.org
| Analytical Technique | Principle | Application for this compound |
| HPLC-PDA | Separation based on chromatography with detection via photodiode array (UV-Vis). | Basic quantification of this compound in extracts, but lacks sensitivity and selectivity for complex biological samples. researchgate.net |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometry. | Potentially applicable if this compound is derivatized to increase volatility; less common for non-volatile natural products. mdc-berlin.de |
| UHPLC-MS/MS | Ultra-high-performance liquid chromatography for superior separation, coupled with tandem mass spectrometry for highly selective and sensitive quantification (e.g., MRM). nih.gov | The gold standard for quantifying trace levels of this compound and its known metabolites in pharmacokinetic and cell-based studies. |
| UHPLC-HRMS (e.g., Q-TOF) | UHPLC coupled with high-resolution mass spectrometry for accurate mass measurement. | Ideal for untargeted analysis to discover and identify unknown metabolites of this compound in biological systems. frontiersin.orgillinois.edu |
| SFC-MS | Supercritical fluid chromatography coupled with mass spectrometry. | A green analytical alternative that uses supercritical CO₂ as the main mobile phase, reducing organic solvent consumption. |
Exploration of Undiscovered Biological Activities in Preclinical Models
While this compound has shown promise for its anti-obesity activity, its full therapeutic potential remains largely unexplored. researchgate.net Its natural source, Nelumbo nucifera, is a medicinal plant with a vast history of use, and its extracts are known to possess a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. probiologists.comnih.govnih.govscispace.com It is plausible that this compound contributes to some of these effects or possesses entirely new ones.
A crucial future direction is the systematic screening of this compound across a diverse range of preclinical models to uncover new bioactivities. For instance, its anti-inflammatory properties could be tested in lipopolysaccharide (LPS)-stimulated macrophage cell lines by measuring the production of inflammatory mediators like nitric oxide (NO). acs.org Its potential as an anticancer agent could be evaluated against a panel of human cancer cell lines, assessing its effects on cell proliferation, apoptosis, and other cancer hallmarks. nih.gov Given that other megastigmane derivatives have shown varied biological effects, a broad-based screening approach is well-justified and could reveal novel therapeutic applications for this compound. acs.orgresearchgate.net
| Biological Activity | Known for this compound | Known for Nelumbo nucifera or Related Compounds | Proposed Future Research for this compound |
| Anti-Obesity | Inhibits adipocyte differentiation. researchgate.net | Yes. nih.govprobiologists.commdpi.com | Further elucidate the mechanism using omics; test in in vivo models of obesity. |
| Anti-Inflammatory | Undiscovered | Yes. nih.govprobiologists.com | Screen in cellular and animal models of inflammation (e.g., LPS-induced macrophages). acs.org |
| Antioxidant | Undiscovered | Yes. nih.govscispace.com | Evaluate free-radical scavenging ability and effects on cellular oxidative stress. |
| Anticancer | Undiscovered | Yes. nih.gov | Test for cytotoxicity and anti-proliferative effects against a panel of cancer cell lines. |
| Neuroprotective | Undiscovered | Yes. probiologists.com | Investigate effects in cellular models of neurodegeneration. |
Sustainable Production Strategies for this compound
Relying solely on the isolation of natural products from wild or cultivated plants can be unsustainable due to low yields, batch-to-batch variability, and the risk of over-harvesting. researchgate.netd-nb.info Developing sustainable and scalable production strategies for this compound is therefore a critical long-term goal. Future research should pursue a two-pronged approach.
The first strategy involves optimizing its production in the native plant, Nelumbo nucifera. This can be achieved through modern agricultural practices and in vitro culture techniques. nih.gov Elicitation, which involves applying biotic or abiotic stressors (e.g., microbial extracts, hormones, or salts) to plant cell or organ cultures, can stimulate the plant's defense mechanisms and significantly boost the production of secondary metabolites like this compound. d-nb.infomdpi.comresearchgate.net
The second, more advanced strategy is to use metabolic engineering to establish a heterologous production system. mdpi.com This involves identifying the complete biosynthetic pathway of this compound and transferring the responsible genes into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. Such a system would allow for large-scale, controlled, and consistent production of the compound in industrial fermenters, completely decoupling its supply from agricultural constraints. researchgate.net This biotechnological approach represents the ultimate goal for the sustainable and economically viable production of high-value plant-derived compounds.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the molecular structure of Annuionone D, and how should researchers prioritize their selection?
- Methodological Answer: Structural elucidation requires a multi-technique approach:
-
NMR Spectroscopy : Identifies functional groups and connectivity (¹H, ¹³C, 2D experiments like COSY and HSQC) .
-
HRMS : Confirms molecular formula and fragmentation patterns.
-
X-ray Crystallography : Provides absolute stereochemical configuration (critical for chiral centers) .
Prioritize techniques based on sample purity, crystallinity, and resolution needs (Table 1).Table 1: Structural Analysis Techniques for this compound
Technique Application Limitations Priority Level NMR Spectroscopy Functional group identification Requires high-purity samples High X-ray Crystallography Stereochemical resolution Needs single crystals Conditional HRMS Molecular weight confirmation No structural details Moderate
Q. How can researchers establish the initial bioactivity profile of this compound against specific cellular targets?
- Methodological Answer:
- In vitro assays : Use dose-response curves (e.g., IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7) with controls for cytotoxicity (MTT assay) .
- Target-specific assays : Enzymatic inhibition studies (e.g., kinase assays) to identify mechanistic pathways.
- Data standardization : Normalize results to positive controls (e.g., doxorubicin) and report SEM (standard error of the mean) across triplicates .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data for this compound across experimental models?
- Methodological Answer: Contradictions often stem from variability in:
- Cell lines : Compare results across multiple models (e.g., primary vs. immortalized cells).
- Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
- Statistical rigor : Apply meta-analysis to identify outliers or confounding variables (e.g., use PRISMA guidelines) .
- Orthogonal validation : Confirm activity via alternative methods (e.g., Western blot for protein expression vs. enzymatic activity assays) .
Q. How should researchers design a pharmacokinetic study for this compound to evaluate bioavailability and metabolism?
- Methodological Answer:
- In vivo models : Administer via oral/intravenous routes in rodents; collect plasma/tissue samples at timed intervals.
- Analytical quantification : Use LC-MS/MS for detecting parent compounds and metabolites .
- Key parameters : Calculate AUC (area under the curve), Cₘₐₓ, t₁/₂, and clearance rates.
- Control for interspecies variability : Compare rodent data with human hepatocyte metabolism studies .
Q. What computational methods can predict the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., using AutoDock Vina) to prioritize synthesis.
- QSAR modeling : Corrogate electronic (e.g., logP, HOMO/LUMO) and steric descriptors with bioactivity data.
- MD simulations : Assess binding stability over time (≥100 ns trajectories) .
- Validation : Cross-check computational predictions with experimental IC₅₀ values (Pearson correlation ≥0.7) .
Q. How can researchers optimize synthetic yield of this compound while minimizing by-products?
- Methodological Answer:
- DOE (Design of Experiments) : Vary catalysts, temperature, and reaction time (e.g., Taguchi method).
- By-product analysis : Use HPLC-PDA to identify impurities; optimize purification (e.g., flash chromatography gradients).
- Scale-up criteria : Ensure ≤5% yield deviation between small-scale (mg) and pilot-scale (g) syntheses .
Data Analysis & Reproducibility
Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?
- Methodological Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Reproducibility : Report R² values, p-values, and confidence intervals; share raw data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
